molecular formula C7H14Cl2N2OS B1396955 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride CAS No. 1332530-58-1

1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride

Cat. No.: B1396955
CAS No.: 1332530-58-1
M. Wt: 245.17 g/mol
InChI Key: LIPHBNXWJDQPNG-UHFFFAOYSA-N
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Description

1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride is a chemical research reagent featuring a 1,3-thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant biological and pharmacological properties . Compounds containing the 1,3-thiazole core are frequently investigated across multiple therapeutic areas due to their broad biological activity . This particular compound is a salt form (dihydrochloride) which typically offers enhanced stability and solubility for research applications. Researchers utilize this compound and its analogs as critical building blocks and reference standards in various discovery pipelines. The primary research applications for this class of molecules include serving as a key intermediate in the synthesis of novel chemical libraries for high-throughput screening and as a precursor for developing potential pharmacological agents. The structural motif is commonly explored in antimicrobial research, given the well-documented activity of thiazole and triazole derivatives against various bacterial and fungal pathogens . Furthermore, its structure, which contains both nitrogen and oxygen heteroatoms, makes it a candidate for exploration in other areas such as anticancer, anti-inflammatory, and anticonvulsant research, as these are established directions for similar heterocyclic compounds . The mechanism of action for this specific reagent is not predefined and is wholly dependent on the specific research context in which it is applied; it may function as a synthetic intermediate or be studied for its own intrinsic bioactivity. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and/or purity prior to use. No warranty of merchantability or fitness for a particular purpose is offered.

Properties

IUPAC Name

1-(1,3-thiazol-2-ylmethylamino)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS.2ClH/c1-6(10)4-8-5-7-9-2-3-11-7;;/h2-3,6,8,10H,4-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPHBNXWJDQPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=NC=CS1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with amino alcohols under acidic conditions. The process can yield various derivatives with different biological activities. For example, the synthesis pathway might include the use of thiazole aldehydes and amines in a condensation reaction followed by purification steps to isolate the desired dihydrochloride salt form.

Antimicrobial Properties

Research has demonstrated that compounds containing thiazole moieties often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol display activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary significantly based on structural modifications.

CompoundMIC (µg/mL)Target Organism
1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol5 - 15Staphylococcus aureus
Similar Thiazole Derivative10 - 20Escherichia coli

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In vitro studies have indicated that this compound exhibits moderate cytotoxic effects on cancer cell lines. The IC50 values suggest a selective action against certain cancer types while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of thiazole derivatives. The compound was tested against a panel of pathogens, showing promising results with an MIC lower than traditional antibiotics in some cases. The study concluded that structural modifications could enhance potency and broaden the spectrum of activity.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of related thiazole compounds. In this study, the compound was administered to various cancer cell lines, revealing significant inhibition of cell proliferation. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases.

Research Findings

The biological activity of this compound is supported by several key findings:

  • Antimicrobial Activity : The compound demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Antitumor Potential : It shows promise as an anticancer agent with mechanisms involving apoptosis.
  • Structure Activity Relationship (SAR) : Variations in the thiazole structure significantly influence its biological activity, indicating potential for optimization in drug design.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole, including 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride, showed promising activity against various bacterial strains. Specifically, a derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential. A study highlighted the synthesis of thiazole-based compounds that demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases .

Case Study: Synthesis and Testing

A notable case study involved the synthesis of several thiazole derivatives, including this compound. These compounds were subjected to biological testing where they exhibited varying degrees of antimicrobial and anticancer activities. The results suggested that modifications to the thiazole moiety could enhance biological activity .

Growth Regulation

Thiazole derivatives have shown potential in agricultural applications as growth regulators. A study found that certain thiazole-based compounds could promote growth in plants such as rapeseed (Brassica napus L.) and St. John's wort (Hypericum perforatum L.). These compounds were observed to enhance seed germination rates and overall plant vigor .

Pesticidal Activity

The compound's structural features suggest potential pesticidal activity. Research into similar thiazole compounds has indicated efficacy against plant pathogens, making it a candidate for development into a biopesticide .

Polymer Chemistry

In material science, thiazole derivatives are being investigated for their role in polymer chemistry. The incorporation of thiazole units into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant in developing materials for electronics and coatings .

Comparison with Similar Compounds

Key Findings :

  • Backbone Length: QY-4918’s ethanolamine chain (vs. QZ-2269’s propan-2-ol) reduces molecular weight and may alter solubility .
  • Thiazole Position : QY-7262’s thiazol-5-yl substitution (vs. 2-yl) modifies electronic properties, influencing reactivity in heterocyclic synthesis .

Functional Analogues from Other Sources

1-(Thiazol-4-yl)propan-1-amine Dihydrochloride

This compound (CAS: Unspecified) shares a thiazole ring but differs in substitution position (4-yl vs. 2-yl) and amine linkage. Its applications include use as a drug discovery intermediate , highlighting the importance of thiazole orientation in biological activity .

1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol Dihydrochloride

While structurally distinct (benzoimidazolyl vs. thiazolyl), this compound shares the propan-2-ol backbone. Its safety data sheet (SDS) emphasizes stringent handling protocols, suggesting higher toxicity compared to thiazole derivatives .

Commercial Availability and Purity

  • This compound: Discontinued by CymitQuimica but available via Combi-Blocks (QZ-2269) at 95% purity .
  • Analogues : Most Combi-Blocks derivatives (e.g., QY-4918, QZ-3906) remain available, indicating broader commercial viability .

Preparation Methods

Key Steps:

  • Preparation of N-phenyl-N-thiocarbamoyl-β-alanine derivatives as starting materials, which are then reacted with monochloroacetic acid or other haloketones in aqueous media.
  • Reaction Conditions: Typically conducted in water with sodium carbonate or sodium bicarbonate as bases, at temperatures ranging from 80°C to 100°C, for approximately 5 hours, to favor ring closure and formation of the thiazole nucleus.

Example:

  • Reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in water, with sodium carbonate, at 80–85°C, yields the 3-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)propanoic acid derivative, which can be further transformed into the target compound.

Functional Group Modifications and Derivative Synthesis

Further modifications include esterification, hydrazone formation, and complexation with silica or other supports to enhance biological activity or solubility.

Notable Techniques:

  • Esterification: Using methanol and acid catalysts to convert carboxylic acids into methyl esters.
  • Hydrazone Formation: Reaction of acid derivatives with hydrazine monohydrate in alcohols, followed by condensation with aromatic or heterocyclic aldehydes, to generate hydrazone derivatives with potential enhanced antimicrobial activity.

Purification Techniques:

  • Use of rotary evaporators (Buchi Rotavapor), spray drying, lyophilization, or thin-film drying to remove solvents and obtain solid products.

Specific Synthesis of the Target Compound

The synthesis of 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride can be achieved through a multi-step process involving:

  • Initial formation of the thiazole core via condensation of N-phenyl-N-thiocarbamoyl-β-alanine derivatives with haloketones or aldehydes.
  • Subsequent introduction of the amino-propanol side chain through nucleophilic substitution or reductive amination.
  • Final conversion into the dihydrochloride salt by treatment with hydrochloric acid, ensuring water solubility and stability.

Example:

  • Reaction of the thiazole intermediate with 2-amino-1-propanol under controlled conditions, followed by salt formation with HCl, yields the dihydrochloride salt with high purity.

Purification and Isolation

Common purification methods include:

Data Table: Summary of Preparation Conditions

Step Reagents Solvent Temperature Duration Purification Method Yield (%)
1 N-phenyl-N-thiocarbamoyl-β-alanine + monochloroacetic acid Water 80–85°C 5 hours Filtration, acidification ~70-80
2 Dihydrothiazolone + aldehyde Aqueous sodium carbonate Room temp to mild heat 2–4 hours Acidification, extraction ~65-75
3 Esterification or hydrazone formation Methanol or ethanol Reflux 3–6 hours Rotary evaporation Variable
4 Salt formation with HCl Water Room temp 1 hour Crystallization High purity

Research Findings and Notes

  • The synthesis pathways are adaptable, allowing for structural modifications to optimize biological activity.
  • Reaction conditions such as solvent choice, temperature, and base influence yield and purity.
  • Purification techniques are critical for obtaining compounds suitable for pharmacological evaluation.
  • The use of aqueous media and mild conditions aligns with green chemistry principles, reducing environmental impact.

Q & A

Q. How can researchers optimize reaction yields while minimizing toxic byproducts?

  • Methodology : Apply green chemistry principles: replace epichlorohydrin with glycidol (lower toxicity) in a microwave-assisted reactor (80°C, 30 min). Monitor reaction progress via inline FT-IR and optimize catalyst (K₂CO₃, 10 mol%) .

Data Contradiction Analysis

  • Example : Conflicting solubility reports in polar vs. nonpolar solvents may arise from polymorphic forms. Characterize polymorphs via PXRD (Cu-Kα, 2θ = 5°–50°) and correlate with DSC thermograms (endothermic peaks at 180–185°C for Form I vs. 170–175°C for Form II) .

Methodological Notes

  • Crystallography : SHELXL refinement requires high-quality crystals (≥0.2 mm³). Use PLATON to check for twinning or disorder .
  • Bioassays : Pre-filter compound solutions (0.22 µm) to remove particulate interference in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride
Reactant of Route 2
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1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride

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